molecular formula C17H26BrN3O4 B2465345 Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate CAS No. 1330766-42-1

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate

Cat. No.: B2465345
CAS No.: 1330766-42-1
M. Wt: 416.316
InChI Key: JSYJHWHDJHYEFK-UHFFFAOYSA-N
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Description

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is a complex organic compound with the molecular formula C17H26BrN3O4 and a molecular weight of 416.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound may be explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its unique structure and reactivity make it suitable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism by which di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyrazole core play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylic acid

  • Di-tert-butyl pyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate

  • 3-Bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole

Uniqueness: Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate stands out due to its specific structural features, such as the presence of the bromine atom and the tert-butyl groups

Biological Activity

Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H18_{18}BrN3_{3}O4_{4}
  • CAS Number : 1784831-22-6
  • Molecular Weight : 360.21 g/mol
  • Physical State : Solid at room temperature

Research indicates that compounds similar to Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole derivatives exhibit various mechanisms of action:

  • Inhibition of Kinases : Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDK4/6), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antiparasitic Activity : Certain pyrazole derivatives have demonstrated trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds disrupt the metabolic processes of the parasite, leading to cell death .

Efficacy Against Cancer

A study evaluating the anticancer properties of various pyrrolo[3,4-c]pyrazole derivatives found that certain modifications significantly enhanced their potency against cancer cell lines. The following table summarizes the IC50_{50} values for selected derivatives:

Compound NameIC50_{50} (µM)Target
Compound A12.5CDK4
Compound B20.0CDK6
Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole15.0CDK4/6

These results indicate that Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole exhibits promising anticancer activity comparable to other well-studied inhibitors.

Antiparasitic Effects

In vitro studies assessed the trypanocidal activity of this compound against T. cruzi. The following table presents the results:

Compound NameIC50_{50} (µM)Activity Type
Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole34.5Trypanocidal
Benznidazole (reference drug)18.7Trypanocidal

The compound showed moderate activity against trypomastigotes with an IC50_{50} value indicating effective inhibition compared to the standard treatment .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A detailed investigation into the biological activity of pyrrolo[3,4-c]pyrazole derivatives revealed their role as CDK inhibitors. The study highlighted that structural modifications could enhance their selectivity and potency against specific cancer types.
  • Antiparasitic Research :
    • A recent study demonstrated that derivatives similar to Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole effectively inhibited T. cruzi growth in vitro and showed low toxicity in mammalian cell lines (CC50_{50} > 500 µM), suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

ditert-butyl 3-bromo-6,6-dimethyl-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O4/c1-15(2,3)24-13(22)20-9-10-11(17(20,7)8)19-21(12(10)18)14(23)25-16(4,5)6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYJHWHDJHYEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NN(C(=C2CN1C(=O)OC(C)(C)C)Br)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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